2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is a chemical compound with the molecular formula C11H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Agrochemicals: It is used in the development of pesticides and herbicides.
Dye Stuffs: The compound is utilized in the production of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole-2-acetonitrile: A closely related compound with similar structural features but without the trimethyl substitution.
2-Benzothiazoleacetonitrile,alpha,alpha,6-trimethyl-(9CI): Another derivative with a different substitution pattern on the benzothiazole ring.
Uniqueness
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
157763-88-7 |
---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-methyl-2-(5-methyl-1,3-benzothiazol-2-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8-4-5-10-9(6-8)14-11(15-10)12(2,3)7-13/h4-6H,1-3H3 |
InChI-Schlüssel |
JGLFBASXLQWIHP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N |
Synonyme |
2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.